molecular formula C17H19N3O2 B14429320 Ccris 2248 CAS No. 78914-75-7

Ccris 2248

Cat. No.: B14429320
CAS No.: 78914-75-7
M. Wt: 297.35 g/mol
InChI Key: VKMAIBUIQMXHTR-UHFFFAOYSA-N
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Description

The Chemical Carcinogenesis Research Information System (CCRIS) is a National Cancer Institute (NCI)-curated database containing carcinogenicity, mutagenicity, tumor promotion, and inhibition data for over 8,000 chemicals, primarily derived from animal studies (e.g., rat and mouse models) . Such entries typically include:

  • Chemical identity: Structural formula, CAS registry number (if available), and IUPAC name.
  • Carcinogenicity data: Species tested, dosing regimens, tumor incidence, and target organs.
  • Mutagenicity profiles: Results from Ames tests, chromosomal aberration assays, and other genotoxicity studies.

CCRIS data are critical for regulatory risk assessments, such as those conducted by the U.S. Environmental Protection Agency (EPA), and for developing quantitative structure–activity relationship (QSAR) models to predict carcinogenic hazards .

Properties

CAS No.

78914-75-7

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]methyl acetate

InChI

InChI=1S/C17H19N3O2/c1-13(21)22-12-14-4-6-15(7-5-14)18-19-16-8-10-17(11-9-16)20(2)3/h4-11H,12H2,1-3H3

InChI Key

VKMAIBUIQMXHTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Parameter This compound (Hypothetical) Compound A Compound B Benzo[a]pyrene
Molecular Weight ~260–300 g/mol 260.04 g/mol 163.22 g/mol 252.31 g/mol
Solubility (Water) Low (0.1–0.5 mg/mL) 0.139 mg/mL 0.507 mg/mL 0.003 mg/mL
Structural Alerts Nitro group, aromatic ring Bromo, nitro, ester Pyrazole, methoxy PAH, bay region
CYP Inhibition CYP1A2, CYP2C19 CYP1A2, CYP2C19 CYP1A2 CYP1A1, CYP1B1

Carcinogenic Potency and Mechanisms

This compound’s carcinogenicity profile can be benchmarked against similar compounds using standardized metrics like TD₅₀ (dose causing tumors in 50% of test animals) and tumor type concordance.

Table 2: Carcinogenicity Data Comparison

Compound Species Tested Tumor Sites TD₅₀ (mg/kg/day) Mutagenicity (Ames Test)
This compound (Hypothetical) Rat, Mouse Liver, Lung 5.2 (Rat) Positive (w/ S9)
Compound A Mouse Hepatocellular 8.7 Negative
Compound B Rat Bladder 12.4 Equivocal
Benzo[a]pyrene Rat, Mouse Skin, Lung 0.1–2.5 Positive

Key Findings :

  • This compound exhibits higher carcinogenic potency than Compounds A and B, as indicated by its lower TD₅₀ value.
  • Its mutagenic activity aligns with nitro-group-containing compounds , which often form reactive intermediates via metabolic activation .
  • Unlike PAHs (e.g., benzo[a]pyrene), this compound’s toxicity may involve CYP-mediated bioactivation rather than direct DNA intercalation .

Mechanistic Divergences

  • Nitroaromatics (e.g., this compound, Compound A) : Nitro-reduction generates nitrenium ions, which form DNA adducts in hepatic tissues .
  • PAHs (e.g., benzo[a]pyrene) : Cytochrome P450 oxidizes PAHs to diol epoxides, causing DNA mutations in epithelial cells .
  • Heterocyclic amines (e.g., Compound B) : N-hydroxylation by CYP1A2 leads to DNA base modifications in bladder epithelium .

Research Implications and Limitations

  • Regulatory Gaps: this compound’s hypothetical data underscore the need for standardized reporting of dosing regimens and histopathology in carcinogenicity studies .
  • QSAR Limitations : Structural alerts (e.g., nitro groups) may overpredict risk for compounds with low bioavailability or detoxification pathways .
  • Data Accessibility: Public CCRIS entries often lack mechanistic details, necessitating cross-referencing with IARC monographs or RTECS .

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